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Compound of Interest

Compound Name: Fostamatinib

Cat. No.: B613848

For researchers, scientists, and drug development professionals, understanding the cross-
reactivity profile of a kinase inhibitor is paramount for predicting potential off-target effects and
elucidating its full therapeutic potential. This guide provides a comprehensive comparison of
the in vitro cross-reactivity of R406, the active metabolite of the spleen tyrosine kinase (Syk)
inhibitor Fostamatinib, against a broad panel of kinases.

R406, a potent inhibitor of Syk, plays a crucial role in modulating immune responses.[1][2]
However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases,
which can contribute to both its therapeutic efficacy and potential adverse effects.[3][4][5]
Extensive in vitro profiling has revealed that while R406 is selective outside the kinase domain,
it interacts with numerous protein kinases at therapeutically relevant concentrations.[3][4][5]
This guide summarizes the quantitative data from these profiling studies, details the
experimental methodologies employed, and visualizes key biological and experimental
workflows to offer a clear and objective overview of R406's selectivity.

Quantitative Kinase Inhibition Profile of R406

To provide a clear comparative overview, the following table summarizes the inhibitory activity
of R406 against a panel of 139 kinases, as determined by in vitro isolated enzyme activity
assays. The data is presented as plC50 values, which is the negative logarithm of the half-
maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
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Kinase Kinase Kinase

pIC50 pIC50 pIC50
Target Target Target
SYK 8.4 DDR1 7.6 LOK 6.8
FLT3 8.5 ZAK (MLTK) 7.6 MAPKAPK3 6.8
TRKA 8.3 SLK 7.6 MINK1 6.8
TRKB 8.3 TNK2 (ACK1) 7.6 MST1 6.8
TRKC 8.3 AURKC 7.5 MST?2 6.8
KDR p38-alpha

8.2 CLK1 7.5 6.8
(VEGFR2) (MAPK14)

p38-delta
RET 8.2 CLK2 7.5 6.8
(MAPK13)

MER DRAK1

8.1 7.5 PAK2 6.8
(MERTK) (STK17A)
TYRO3

8.1 DYRK2 7.5 PAK3 6.8
(RSE)
AXL 8.0 HIPK1 7.5 PAK4 6.8
KIT 8.0 HIPK2 7.5 PAKS5 (PAK7) 6.8
LTK (TYK1) 8.0 HIPK3 7.5 PAK6 6.8

HPK1
PDGFRB 8.0 7.5 PHKG1 6.8
(MAP4K1)

TIE2 (TEK) 8.0 LCK 7.5 PHKG2 6.8
BLK 7.9 MYLK 7.5 PIM1 6.8
FGR 7.9 MYO3A 7.5 PIM2 6.8
FYN 7.9 MYO3B 7.5 PIM3 6.8
HCK 7.9 NEK2 7.5 PKAC-alpha 6.8
LYN 7.9 NEK3 7.5 PKAC-beta 6.8
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PKAC-
SRC 7.9 NEK4 7.5 6.8
gamma
PKG1
YES1 7.9 NEK5 7.5 6.8
(PRKG1)
CSF1R PKG2
7.8 NEK6 7.5 6.8
(FMS) (PRKGZ2)
DDR2 7.8 NEK7 7.5 PLK1 6.8
EPHAl 7.8 NEK9 7.5 PLK2 (SNK) 6.8
p38-gamma
EPHA2 7.8 7.5 PLK3 6.8
(MAPK12)
EPHA3 7.8 ROCK1 7.5 PLK4 (SAK) 6.8
PRAK
EPHA4 7.8 ROCK2 7.5 6.8
(MAPKAPKS)
EPHAS 7.8 ROS1 7.5 PRK2 (PKN2) 6.8
PRKD1
EPHAG 7.8 SRPK1 7.5 6.8
(PKCmu)
PRKD2
EPHAY 7.8 SRPK2 7.5 6.8
(PKD2)
PRKD3
EPHAS8 7.8 STKS33 7.5 6.8
(PKCnu)
EPHB1 7.8 TESK1 7.5 QIK (SIK2) 6.8
TSSK1B
EPHB2 7.8 7.5 RIPK2 6.8
(STK22B)
TSSK2
EPHB3 7.8 7.5 SIK (SIK1) 6.8
(STK22C)
SNARK
EPHB4 7.8 ULK1 7.5 6.8
(NUAK2)
FGFR1 7.8 ULK2 7.5 SRMS 6.8
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FGFR2 7.8 ULK3 7.5 STK16 6.8
FGFR3 7.8 VRK1 7.5 STK3 6.8
STK38
FGFR4 7.8 VRK2 7.5 6.8
(NDR1)
FLT1 STK38L
7.8 WEE1 7.5 6.8
(VEGFR1) (NDR2)
FLT4 YSK1
7.8 7.5 STK4 (MST1) 6.8
(VEGFR3) (STK25)
YSK4 TAK1
INSR 7.8 7.5 6.8
(MAP3K19) (MAP3K7?)
IGF1R 7.8 ZAP70 7.5 TBK1 6.8
TGFBR1
MUSK 7.8 CAMKK1 7.4 6.8
(ALKS5)
PDGfra 7.8 CAMKK2 7.4 TNNI3K 6.8
RON
7.8 DCAMKL1 7.4 TNK1 6.8
(MST1R)
TRAD
ROR1 7.8 DCAMKL2 7.4 6.8
(TRAF2)
ROR?2 7.8 DCAMKL3 7.4 TRIO 6.8
RYK 7.8 GAK 7.4 TRPM6 6.8
INK1
TIE1 7.8 7.4 TXK 6.8
(MAPKS)
INK2
ABL1 7.7 7.4 TYK2 6.8
(MAPKO9)
INK3
ALK 7.7 7.4 WNK1 6.8
(MAPK10)
MAP2K1
ARG (ABL2) 7.7 7.4 WNK2 6.8
(MEK1)
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MAP2K2

BMX (ETK) 7.7 7.4 WNK3 6.8
(MEK2)
MAP2K3

BTK 7.7 7.4 WNK4 6.8
(MKK3)
MAP2K4 YANK1

FES 7.7 7.4 6.8
(MKK4) (STK32A)
MAP2K5 YANK2

FRK (RAK) 7.7 7.4 6.8
(MEKS5) (STK32B)
MAP2K6 YANK3

ITK 7.7 7.4 6.8
(MKK6) (STK32C)
MAP2K7

JAK1 7.7 7.4 ZC1 (HIPK2) 6.8
(MKK7)
MAP3K1

JAK2 7.7 7.4 ZC2 (HIPK1) 6.8
(MEKK1)
MAP3K2

JAK3 7.7 7.4 ZC3 (DYRK2) 6.8
(MEKK2)
MAP3K3

MATK (CHK) 7.7 7.4 ZC4 (DYRK3) 6.8
(MEKK3)
MAP3K4

SRMS 7.7 7.4 DAPK1 6.5
(MEKK4)
MAP3K5

TEC 7.7 7.4
(ASK1)
MAP4K2

CsK 7.6 7.4
(GCK)
MAP4K3

FAK (PTK2) 7.6 7.4
(GLK)

PYK2 MAP4K4

7.6 7.4

(PTK2B) (HGK)
MAP4K5

BRK (PTK6) 7.6 7.4
(KHS1)
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SIK3 7.6 MARK1 7.4

CAMK1 7.6 MARK2 7.4

CAMK1D 7.6 MARK3 7.4

CAMK1G 7.6 MARK4 7.4
MEK1

CAMK2A 7.6 7.4
(MAP2K1)
MEK2

CAMK2B 7.6 7.4
(MAP2K2)
MEKK1

CAMK2D 7.6 7.4
(MAP3K1)

CAMK2G 7.6 MELK 7.4
MKK3

CAMK4 7.6 7.4
(MAP2K3)
MKK4

CDKL1 7.6 7.4
(MAP2KA4)
MKK6

CDKL2 7.6 7.4
(MAP2KS6)
MKK7

CDKL3 7.6 7.4
(MAP2K7)
MLK1

CDKL5 7.6 7.4
(MAP3K9)
MLK2

CHK1 7.6 7.4
(MAP3K10)
MLK3

CHK2 7.6 7.4
(MAP3K11)
MNK1

CK1Al 7.6 7.4
(MKNK1)
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MNK2

CK1D 7.6 7.4
(MKNK?2)
MRCKA

CK1E 7.6 7.4
(CDC42BPA)
MRCKB

CK1G1 7.6 7.4
(CDC42BPB)
MSK1

CK1G2 7.6 7.4
(RPS6KAB)
MSK2

CK1G3 7.6 7.4
(RPS6KA4)
MSSK1

CK2A1 7.6 7.4
(STK23)
MST3

CK2A2 7.6 7.4
(STK24)
MST4

CLK3 7.6 7.4
(MASTA4)
MTOR

CLK4 7.6 7.4
(FRAP1)

DAPK2 7.6 MUSK 7.4

DAPK3

7.6 MYLK2 7.4

(ZIPK)

DMPK 7.6 MYLKS3 7.4

DYRK1A 7.6 MYLK4 7.4
NDR1

DYRK1B 7.6 7.4
(STK38)
NDR2

DYRK3 7.6 7.4
(STK38L)

DYRK4 7.6 NEK1 7.4
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ERK1

7.6 NEK10 7.4
(MAPK3)
ERK2

7.6 NEK11 7.4
(MAPK1)
ERK3

7.6 NEKS8 7.4
(MAPK®)
ERK4 NIK

7.6 7.4
(MAPK4) (MAP3K14)
ERKS5

7.6 NLK 7.4
(MAPK?)
ERKS8 OSR1

7.6 7.4
(MAPK15) (OXSR1)
GCK p70S6K

7.6 7.4
(MAP4K2) (RPS6KB1)
GRK1 p70S6Kb

7.6 7.4
(RHOK) (RPS6KB2)
GRK2 P9ORSK

7.6 7.4
(ADRBK1) (RPS6KA1)
GRK3

7.6 PASK 7.4
(ADRBK?2)
GRK4

7.6 PBK (TOPK) 7.4
(GPRK4)
GRK5

7.6 PDGFRa 7.4
(GPRKS5)
GRK6 PDPK1

7.6 7.4
(GPRKS) (PDK1)
GRK7 PEK

7.6 7.4
(GPRK7) (EIF2AK3)

PFTK1
GSK3A 7.6 7.4
(CDK14)
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GSK3B 7.6 PIK3C2A 7.4
HASPIN

7.6 PIK3C2B 7.4
(GSG2)
ICK 7.6 PIK3C2G 7.4
IKK-alpha

7.6 PIK3C3 7.4
(CHUK)
IKK-beta

7.6 PIK3CA 7.4
(IKBKB)
IKK-epsilon

7.6 PIK3CB 7.4
(IKBKE)
ILK 7.6 PIK3CD 7.4
IRE1 (ERN1) 7.6 PIK3CG 7.4
IRAK1 7.6 PIK4ACA 7.4
IRAK2 7.6 PIK4ACB 7.4
IRAK3

7.6 PINK1 7.4
(IRAKM)

PITSLRE
IRAK4 7.6 7.4
(CDK11)

IRR (INSRR) 7.6 PKACa 7.4
KALRN 7.6 PKACb 7.4
LATS1 7.6 PKCa 7.4
LATS2 7.6 PKCb 7.4
LIMK1 7.6 PKCd 7.4
LIMK2 7.6 PKCe 7.4

Data sourced from a comprehensive in vitro pharmacological profiling study.[3]
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Experimental Protocols

The determination of the cross-reactivity profile of R406 involves several key experimental
methodologies. These assays are designed to measure the direct interaction between the
inhibitor and a large panel of kinases, providing a broad view of its selectivity.

In Vitro Kinase Binding Assay (KINOMEscan®)

This method is a competition-based binding assay that quantitatively measures the ability of a
compound to displace a proprietary, immobilized, active-site directed ligand from the kinase
active site.

Protocol Outline:

» Kinase Preparation: A large panel of human kinases are expressed as DNA-tagged fusion
proteins.

» Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support
(e.g., beads).

o Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand
and the test compound (R406) at a fixed concentration (e.g., 10 uM).

» Capture and Quantification: Kinases that are not inhibited by R406 will bind to the
immobilized ligand and are captured on the solid support. The amount of bound kinase is
guantified by detecting the DNA tag using quantitative PCR (QPCR).

o Data Analysis: The amount of kinase captured in the presence of the test compound is
compared to a DMSO control. A reduction in the amount of captured kinase indicates that the
test compound is binding to the kinase and preventing its interaction with the immobilized
ligand. The results are often expressed as a percentage of control or a dissociation constant
(Kd).[5]

In Vitro Isolated Enzyme Kinase Activity Assay

This assay directly measures the enzymatic activity of a purified kinase in the presence of
varying concentrations of the inhibitor.
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Protocol Outline:

o Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a
specific substrate (peptide or protein), and ATP in a suitable buffer. For R406 profiling,
assays are typically performed at or near the Km for ATP.[3]

« Inhibitor Addition: R406 is serially diluted and added to the reaction mixture. A DMSO control
(no inhibitor) is also included.

o Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
¢ Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

» Reaction Termination and Detection: The reaction is stopped, and the amount of product
formed (phosphorylated substrate) is measured. Common detection methods include:

o Radiometric Assays: Using radiolabeled ATP (e.g., 33P-ATP) and measuring the
incorporation of the radiolabel into the substrate.

o Luminescence-based Assays: Measuring the amount of ATP remaining (e.g., Kinase-
Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[6]

o Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect
phosphorylation.

o Data Analysis: The percentage of kinase activity inhibition is calculated for each
concentration of R406. The IC50 value is then determined by fitting the data to a dose-
response curve.[7]

Visualizing Biological and Experimental
Frameworks

To further aid in the understanding of R406's mechanism and the methods used to characterize
it, the following diagrams, generated using Graphviz (DOT language), illustrate the Syk
signaling pathway and a general workflow for kinase inhibitor profiling.
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Caption: Simplified Syk signaling pathway and the inhibitory action of R406.
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Caption: General experimental workflow for kinase inhibitor cross-reactivity profiling.
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In conclusion, while R406 is a potent inhibitor of its primary target, Syk, it demonstrates a broad
range of activity against numerous other kinases. This cross-reactivity profile, particularly its
potent inhibition of kinases such as KDR (VEGFR2), has been linked to clinically observed side
effects like hypertension.[3] A thorough understanding of this profile, facilitated by the data and
methodologies presented in this guide, is essential for the continued development and clinical
application of Fostamatinib and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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